
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3” is a specialty product used in proteomics research . It is related to cis-2-tert-Butyl-5-methyl-1,3-dioxane , which has a molecular formula of CHO and an average mass of 158.238 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is related to that of cis-2-tert-Butyl-5-methyl-1,3-dioxane . The latter has a molecular formula of CHO, an average mass of 158.238 Da, and a monoisotopic mass of 158.130676 Da .Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Alkyl Esters : Compounds with structures similar to "2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3" have been explored for their utility in organic synthesis, such as the synthesis of alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate. These reactions typically involve the condensation of specific dioxane derivatives with isocyanides in the presence of alcohols, showcasing the potential of dioxane derivatives in synthesizing complex organic molecules with significant yields Yavari, Hosseini-Tabatabaei, Habibi, 2003.
Material Science and Catalysis
- Catalysis and Material Development : The structural motifs found in dioxane derivatives, including tert-butyl groups, are often involved in the development of new materials and catalysts. These compounds can be used in various catalytic processes, highlighting the diversity of applications that such chemical structures can have in material science Nordin, Ariffin, Daud, Sim, 2016.
Analytical and Synthetic Methodologies
- Analytical and Synthetic Tools : The study of compounds with tert-butyl and dioxane components often leads to the development of new synthetic routes and analytical methodologies. For instance, the use of continuous photo flow chemistry for the scale-up synthesis of deuterium-labeled derivatives showcases innovative approaches to compound synthesis, potentially including those similar to "this compound" Yamashita, Nishikawa, Kawamoto, 2019.
Environmental and Sustainability Considerations
- Sustainable Chemical Processes : Research on the dehydration of biomass-derived compounds to produce high-value chemicals, like dioxolanes, demonstrates the potential for sustainable approaches in the chemical industry. These studies not only focus on the synthesis of new compounds but also emphasize the importance of environmental sustainability and the reduction of hazardous waste Harvey, Merriman, Quintana, 2016.
Mechanism of Action
Properties
IUPAC Name |
methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGCWUSDTOCI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675745 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185175-97-6 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

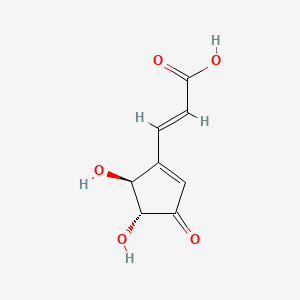
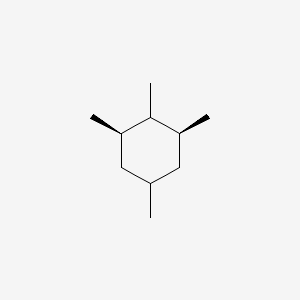
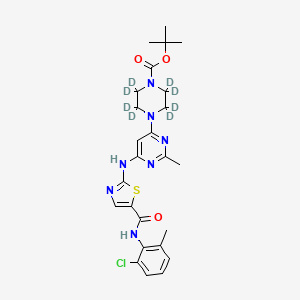
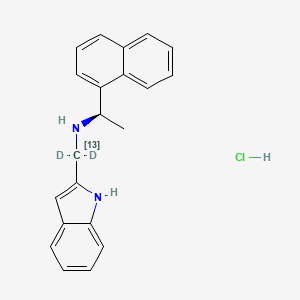
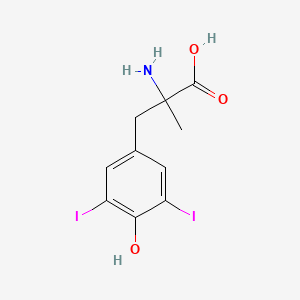
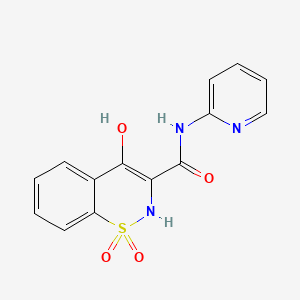
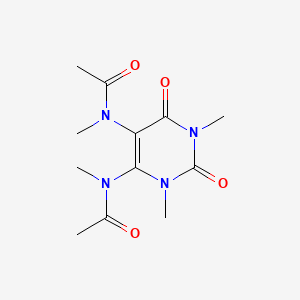
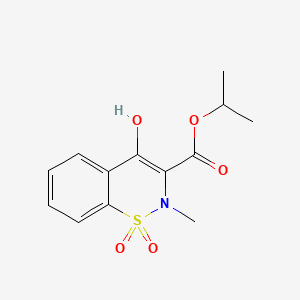
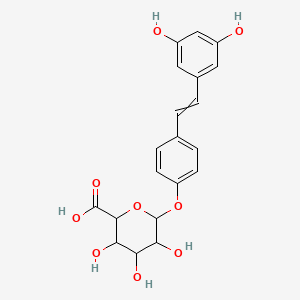
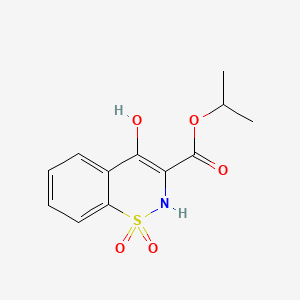
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
